molecular formula C13H7Cl3O2 B6365172 2-Chloro-5-(2,3-dichlorophenyl)benzoic acid CAS No. 1261898-45-6

2-Chloro-5-(2,3-dichlorophenyl)benzoic acid

Cat. No.: B6365172
CAS No.: 1261898-45-6
M. Wt: 301.5 g/mol
InChI Key: VHQVUBYSRQEUAE-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3-dichlorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of three chlorine atoms attached to the benzene ring, making it a chlorinated derivative of benzoic acid. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,3-dichlorophenyl)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the reaction of 2,3-dichlorobenzoyl chloride with 2-chlorobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to facilitate the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,3-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation reactions can produce quinones or other oxidized derivatives .

Scientific Research Applications

2-Chloro-5-(2,3-dichlorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,3-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2,3-dichlorophenyl)benzoic acid is unique due to the specific arrangement of chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure can make it more effective in certain applications compared to other similar compounds .

Properties

IUPAC Name

2-chloro-5-(2,3-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQVUBYSRQEUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681306
Record name 2',3',4-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-45-6
Record name 2',3',4-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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